N-(tert-butyl)-N'-(3-chlorophenyl)thiourea
Overview
Description
N-(tert-butyl)-N'-(3-chlorophenyl)thiourea is a chemical compound that has been used in scientific research for several decades. It is a thiourea derivative that has been synthesized for its potential use as an herbicide, but it has also been found to have other applications in the field of biochemistry.
Scientific Research Applications
Enzyme Inhibition and Mercury Sensing
N-(tert-butyl)-N'-(3-chlorophenyl)thiourea derivatives have been studied for their anti-cholinesterase activity, particularly against acetylcholinesterase and butyrylcholinesterase. These compounds are also investigated for their potential as sensing probes for detecting toxic metals like mercury using spectrofluorimetric techniques. One specific derivative showed notable enzyme inhibition and moderate sensitivity in fluorescence studies (Rahman et al., 2021).
Insecticidal Activity
Thiourea derivatives, including those similar to this compound, have been identified for their high insecticidal and acaricidal activities. Research into the radiosynthesis of these compounds, focusing on their potential as insecticides, has been conducted (Knox, Toia, & Casida, 1992).
Crystal Structure Analysis
The crystal structure of thiourea derivatives, including those similar to this compound, has been analyzed to understand their molecular configurations and potential applications in various fields, such as material science (Xia et al., 2009).
Catalysis in Organic Reactions
Primary amine-thioureas based on tert-butyl esters of natural amino acids, related to this compound, have been synthesized and evaluated as catalysts in Michael additions. These derivatives have shown significant activity in facilitating certain organic reactions with high enantioselectivity (Kokotos & Kokotos, 2009).
Potential in Anticancer Research
Some derivatives of thiourea, including those related to this compound, have been explored in the field of anticancer research. Studies suggest that forming complexes with metals can enhance the drug's action due to improved permeability to the target site (Ruswanto et al., 2021).
Antioxidant and Enzyme Inhibition
Unsymmetrical thiourea derivatives have been investigated for their antioxidant and enzyme inhibition potentials. These studies contribute to understanding how such compounds can be used in medical and biochemical applications (Rahman et al., 2020).
properties
IUPAC Name |
1-tert-butyl-3-(3-chlorophenyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2S/c1-11(2,3)14-10(15)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZZIWUCSXSOHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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